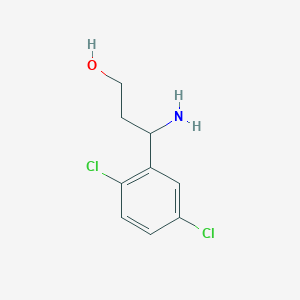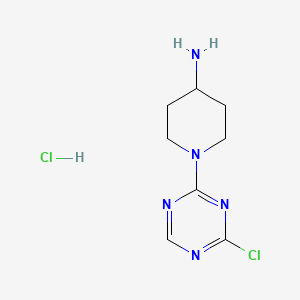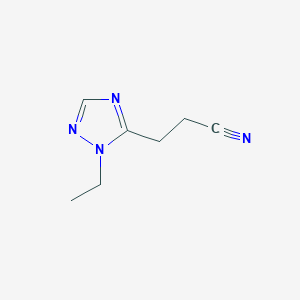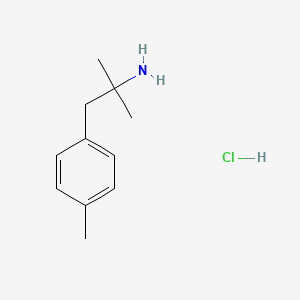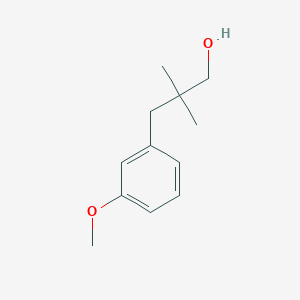
4-(2-Oxocyclobutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxocyclobutyl)benzoic acid is an organic compound with a unique structure that includes a benzoic acid moiety and a cyclobutyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzoic acid with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-(2-Oxocyclobutyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Oxocyclopropyl)benzoic acid
- 4-(2-Oxocyclopentyl)benzoic acid
- 4-(2-Oxocyclohexyl)benzoic acid
Uniqueness
4-(2-Oxocyclobutyl)benzoic acid is unique due to its cyclobutyl ketone group, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the four-membered cyclobutyl ring can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-(2-oxocyclobutyl)benzoic acid |
InChI |
InChI=1S/C11H10O3/c12-10-6-5-9(10)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2,(H,13,14) |
Clé InChI |
JKPSSTRPRPPSQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
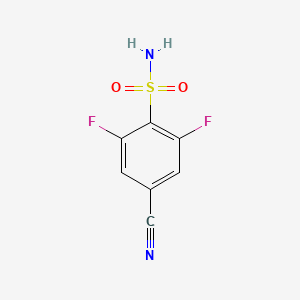


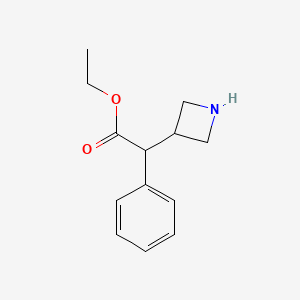
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
